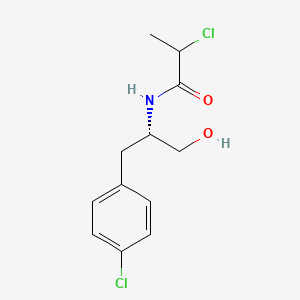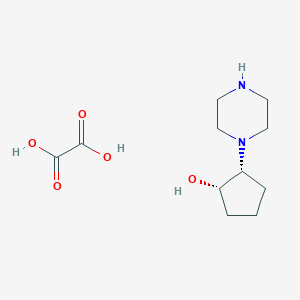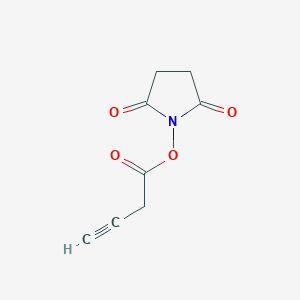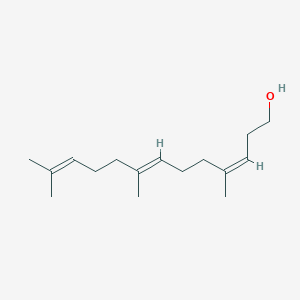
(3Z,7E)-4,8,12-Trimethyltrideca-3,7,11-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,7E)-Homofarnesol is a naturally occurring sesquiterpene alcohol. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of various natural products, including sterols, carotenoids, and sesquiterpenes. The compound is characterized by its unique structure, which includes a conjugated diene system and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7E)-Homofarnesol typically involves the homologation of farnesol derivatives. One common method includes the ozonolysis of Z,Z,Z-cylonona-1,4,7-triene, leading to a 1,9-difunctionalized Z,Z-3,6-nonadiene. This intermediate can then be converted into (3Z,7E)-Homofarnesol through a series of Wittig reactions .
Industrial Production Methods
Industrial production of (3Z,7E)-Homofarnesol often involves the use of commercially available starting materials such as farnesol. The process includes several steps of chemical transformations, including ozonolysis, Wittig reactions, and purification steps to obtain the final product with high purity .
化学反応の分析
Types of Reactions
(3Z,7E)-Homofarnesol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of (3Z,7E)-Homofarnesal and (3Z,7E)-Homofarnesoic acid.
Reduction: Formation of fully saturated homofarnesol derivatives.
Substitution: Formation of various substituted homofarnesol derivatives depending on the nucleophile used.
科学的研究の応用
(3Z,7E)-Homofarnesol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in cell signaling and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of fragrances and as a flavoring agent due to its pleasant aroma.
作用機序
The mechanism of action of (3Z,7E)-Homofarnesol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Farnesol: A precursor to (3Z,7E)-Homofarnesol with similar structural features but lacking the conjugated diene system.
Nerolidol: Another sesquiterpene alcohol with a different arrangement of double bonds.
Geraniol: A monoterpene alcohol with a similar hydroxyl group but a shorter carbon chain.
Uniqueness
(3Z,7E)-Homofarnesol is unique due to its specific double bond configuration (3Z,7E) and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .
特性
分子式 |
C16H28O |
|---|---|
分子量 |
236.39 g/mol |
IUPAC名 |
(3Z,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12- |
InChIキー |
KOICZDDAVPYKKX-HDVIWIBHSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C\CCO)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


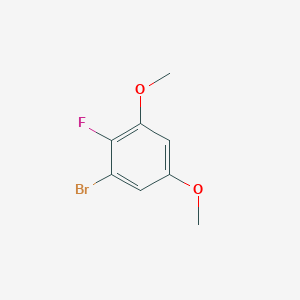

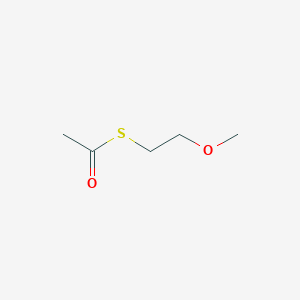
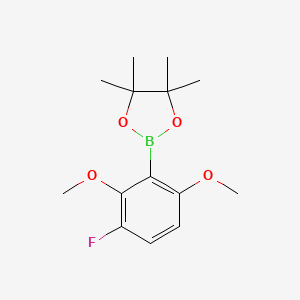

![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)


